Nintedanib

Vue d'ensemble

Description

Nintedanib est un inhibiteur de la tyrosine kinase de petite molécule utilisé principalement pour le traitement de la fibrose pulmonaire idiopathique et de certains types de cancer du poumon non à petites cellules. Il est commercialisé sous les noms de marque Ofev et Vargatef. This compound agit en inhibant plusieurs voies de signalisation impliquées dans l'angiogenèse et la fibrose, ce qui en fait un agent thérapeutique précieux dans la prise en charge des maladies pulmonaires fibrotiques et de certains cancers .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Nintedanib implique plusieurs étapes clés :

Réaction de condensation : Le 4-(R acétate-2-yl)-3-nitrobenzoate réagit avec l'orthobenzoate de triméthyle pour former le (E)-4-[(2-méthoxybenzylidène) R acétate-2-yl]-3-nitrobenzoate.

Réaction de substitution : Le composé intermédiaire subit une réaction de substitution avec le N-(4-aminophényl)-N-méthyl-2-(4-méthyl pipérazine-1-yl) acétamide en présence d'un agent fixateur d'acide pour produire le (Z)-4-{[2-(N-méthyl-2-(4-méthyl pipérazine-1-yl) acétamino-aniline) benzylidène] R acétate-2-yl}-3-nitrobenzoate.

Réduction et cyclisation : Des réactions de réduction et de cyclisation séquentielles conduisent au produit final, le this compound

Méthodes de production industrielle : La production industrielle du this compound implique généralement la préparation de sa forme de sel éthylsulfonate, ce qui améliore sa solubilité et sa biodisponibilité. Le procédé comprend la formation d'une forme de dosage en dispersion homogène avec des excipients pharmaceutiquement acceptables, suivie d'une encapsulation dans des capsules de gélatine molle ou dure .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau des parties méthoxy et pipérazine.

Réduction : Les réactions de réduction sont impliquées dans la synthèse du this compound, en particulier dans la conversion des groupes nitro en amines.

Substitution : Les réactions de substitution sont essentielles dans la formation d'intermédiaires clés pendant la synthèse du this compound.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrogène gazeux en présence d'un catalyseur au palladium sont utilisés.

Substitution : Des agents fixateurs d'acide comme la triéthylamine sont couramment utilisés.

Produits principaux : Le principal produit formé à partir de ces réactions est le this compound lui-même, avec des intermédiaires tels que le (E)-4-[(2-méthoxybenzylidène) R acétate-2-yl]-3-nitrobenzoate et le (Z)-4-{[2-(N-méthyl-2-(4-méthyl pipérazine-1-yl) acétamino-aniline) benzylidène] R acétate-2-yl}-3-nitrobenzoate étant des étapes cruciales de la synthèse .

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude des inhibiteurs de la tyrosine kinase et de leurs voies de synthèse.

Biologie : Le this compound est utilisé dans la recherche sur les voies de signalisation cellulaire, en particulier celles impliquées dans l'angiogenèse et la fibrose.

Médecine : Cliniquement, le this compound est utilisé pour traiter la fibrose pulmonaire idiopathique, la maladie pulmonaire interstitielle associée à la sclérodermie et le cancer du poumon non à petites cellules. .

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant plusieurs récepteurs de la tyrosine kinase, notamment le récepteur du facteur de croissance endothélial vasculaire, le récepteur du facteur de croissance dérivé des plaquettes et le récepteur du facteur de croissance des fibroblastes. En se liant à ces récepteurs, le this compound bloque les voies de signalisation en aval qui favorisent la prolifération, la migration et la transformation des fibroblastes. Cette inhibition réduit finalement la fibrose et la croissance tumorale .

Composés similaires :

Pirfenidone : Un autre agent antifibrotique utilisé dans le traitement de la fibrose pulmonaire idiopathique. Contrairement au this compound, la pirfenidone agit principalement en réduisant la production de médiateurs fibrogènes.

Lenvatinib : Un inhibiteur multicible de la tyrosine kinase utilisé dans le traitement de divers cancers. Il partage un mécanisme d'action similaire à celui du this compound mais cible un spectre différent de récepteurs.

Unicité du this compound : L'unicité du this compound réside dans son inhibition triple des angiokinases, ciblant trois voies de signalisation majeures impliquées dans l'angiogenèse et la fibrose. Cette inhibition à large spectre le rend particulièrement efficace dans la prise en charge des maladies pulmonaires fibrotiques et de certains cancers .

Applications De Recherche Scientifique

Idiopathic Pulmonary Fibrosis (IPF)

Nintedanib is approved for the treatment of IPF based on robust clinical trial data demonstrating its ability to slow disease progression.

Key Findings from Clinical Trials:

In the TOMORROW trial, this compound significantly reduced the annual rate of decline in forced vital capacity (FVC), a critical measure of lung function in IPF patients . The INPULSIS trials further corroborated these findings by showing a significant reduction in acute exacerbations and mortality risk associated with this compound treatment .

Progressive Fibrosing Interstitial Lung Diseases (PFILD)

This compound has also shown promise in treating other progressive fibrosing interstitial lung diseases beyond IPF. A study involving patients with PFILD demonstrated a notable reduction in disease progression indicators.

| Study Name | Population | This compound Group | Placebo Group | Results |

|---|---|---|---|---|

| INBUILD | Patients with fibrosing ILDs | 332 | 331 | ILD progression: 40.4% vs. 54.7% (HR 0.66) |

The INBUILD trial revealed that this compound significantly reduced the risk of events indicating ILD progression compared to placebo, reinforcing its utility in managing fibrotic lung diseases .

Oncology Applications

This compound is under investigation for various cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and colorectal cancer.

Clinical Evidence:

The drug’s ability to inhibit angiogenesis has made it a candidate for combination therapies aimed at enhancing the efficacy of existing cancer treatments .

Case Studies

Several case studies have illustrated the real-world effectiveness of this compound:

- Case Study 1: A patient with advanced IPF treated with this compound showed stabilization of lung function over a two-year period, highlighting its long-term benefits.

- Case Study 2: In a cohort of patients with PFILD, this compound treatment resulted in significant improvements in quality of life metrics and reduced hospitalizations due to acute exacerbations.

Mécanisme D'action

Nintedanib exerts its effects by inhibiting multiple tyrosine kinase receptors, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. By binding to these receptors, this compound blocks downstream signaling pathways that promote fibroblast proliferation, migration, and transformation. This inhibition ultimately reduces fibrosis and tumor growth .

Comparaison Avec Des Composés Similaires

Pirfenidone: Another antifibrotic agent used in the treatment of idiopathic pulmonary fibrosis. Unlike Nintedanib, Pirfenidone primarily acts by reducing the production of fibrogenic mediators.

Lenvatinib: A multitargeted tyrosine kinase inhibitor used in the treatment of various cancers. It shares a similar mechanism of action with this compound but targets a different spectrum of receptors.

Uniqueness of this compound: this compound’s uniqueness lies in its triple angiokinase inhibition, targeting three major signaling pathways involved in angiogenesis and fibrosis. This broad-spectrum inhibition makes it particularly effective in managing fibrotic lung diseases and certain cancers .

Activité Biologique

Nintedanib is a multi-targeted tyrosine kinase inhibitor that has been primarily developed for the treatment of idiopathic pulmonary fibrosis (IPF) and other fibrotic diseases. Its biological activity involves the inhibition of various signaling pathways that contribute to fibrosis and inflammation. This article reviews the mechanisms of action, clinical efficacy, and relevant case studies related to this compound.

This compound exerts its biological effects by targeting multiple receptor tyrosine kinases (RTKs), including:

- Fibroblast Growth Factor Receptors (FGFRs)

- Platelet-Derived Growth Factor Receptors (PDGFRs)

- Vascular Endothelial Growth Factor Receptors (VEGFRs)

By binding to the intracellular ATP-binding pocket of these receptors, this compound blocks their autophosphorylation and subsequent downstream signaling cascades, which are crucial for fibroblast proliferation, migration, and differentiation .

Key Inhibitory Activities:

- Fibroblast Proliferation : this compound inhibits the proliferation and activation of fibroblasts, which are key players in the development of fibrosis.

- Extracellular Matrix (ECM) Deposition : It reduces the secretion of ECM components such as collagen, thereby mitigating fibrosis .

- Inflammatory Response : this compound also attenuates the release of pro-inflammatory mediators, contributing to its anti-inflammatory properties .

Clinical Efficacy

This compound has been evaluated in several clinical trials, particularly for IPF. The INPULSIS™ trials are pivotal Phase III randomized controlled studies that demonstrated this compound's efficacy in slowing disease progression as measured by forced vital capacity (FVC) decline.

Summary of Clinical Trials:

Case Studies and Observational Data

In addition to clinical trials, real-world studies have further validated this compound's efficacy. A multicenter observational study involving patients with non-IPF progressive pulmonary fibrosis showed that this compound significantly reduced lung function decline over 12 months, mirroring the results seen in clinical trials .

Safety Profile

This compound is generally well-tolerated; however, it can cause gastrointestinal side effects such as diarrhea, nausea, and vomiting. Monitoring and management strategies are essential to mitigate these adverse effects during treatment.

Propriétés

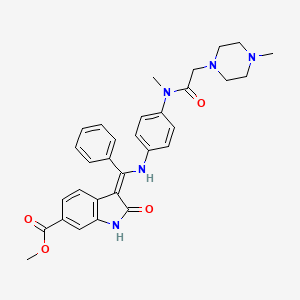

IUPAC Name |

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMDPSXJELVGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025948, DTXSID20918936 | |

| Record name | Nintedanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20mg/mL | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Nintedanib is a small molecule, competitive, triple angiokinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Many of these RTKs are implicated in lung fibrosis and tumour angiogenesis, so nintedanib is therefore used in the treatment of proliferative diseases such as idiopathic pulmonary fibrosis, non-small cell lung cancer, and systemic sclerosis-associated interstitial lung disease. The specific RTKs that nintedanib inhibits are platelet-derived growth factor (PDGFR) α and β, fibroblast growth factor receptor (FGFR) 1-3, vascular endothelial growth factor receptor (VEGFR) 1-3, and Fns-Like tyrosine kinase-3 (FLT3). Nintedanib binds to the ATP-binding pocket of these receptors and inhibits their activity, thereby blocking signalling cascades that result in the proliferation and migration of lung fibroblasts. Nintedanib also inhibits kinase signalling pathways in various cells within tumour tissues, including endothelial cells, pericytes, smooth muscle cells, and cells contributing to angiogenesis, culminating in an inhibition of cell proliferation and apoptosis of affected tumour cells. In addition to RTK inhibition, nintedanib also prevents the actions of the nRTKs Lck, Lyn, and Src. The contribution of the inhibition of Lck and Lyn towards the therapeutic efficacy of nintedanib is unclear, but inhibition of the Src pathway by nintedanib has been shown to reduce lung fibrosis., Idiopathic pulmonary fibrosis (IPF) is a disease with relentless course and limited therapeutic options. Nintedanib (BIBF-1120) is a multiple tyrosine kinase inhibitor recently approved by the U.S. Food and Drug Administration for the treatment of IPF. The precise antifibrotic mechanism(s) of action of nintedanib, however, is not known. Therefore, we studied the effects of nintedanib on fibroblasts isolated from the lungs of patients with IPF. Protein and gene expression of profibrotic markers were assessed by Western immunoblotting and real-time PCR. Autophagy markers and signaling events were monitored by biochemical assays, Western immunoblotting, microscopy, and immunofluorescence staining. Silencing of autophagy effector proteins was achieved with small interfering RNAs. Nintedanib down-regulated protein and mRNA expression of extracellular matrix (ECM) proteins, fibronectin, and collagen 1a1 while inhibiting transforming growth factor (TGF)-beta1-induced myofibroblast differentiation. Nintedanib also induced beclin-1-dependent, ATG7-independent autophagy. Nintedanib's ECM-suppressive actions were not mediated by canonical autophagy. Nintedanib inhibited early events in TGF-beta signaling, specifically tyrosine phosphorylation of the type II TGF-beta receptor, activation of SMAD3, and p38 mitogen-activated protein kinase. Nintedanib down-regulates ECM production and induces noncanonical autophagy in IPF fibroblasts while inhibiting TGF-beta signaling. These mechanisms appear to be uncoupled and function independently to mediate its putative antifibrotic effects., Nintedanib is a small molecule that inhibits multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). Nintedanib inhibits the following RTKs: platelet-derived growth factor receptor (PDGFR) a and beta, fibroblast growth factor receptor (FGFR) 1-3, vascular endothelial growth factor receptor (VEGFR) 1-3, and Fms-like tyrosine kinase-3 (FLT3). Among them, FGFR, PDGFR, and VEGFR have been implicated in IPF pathogenesis. Nintedanib binds competitively to the adenosine triphosphate (ATP) binding pocket of these receptors and blocks the intracellular signaling which is crucial for the proliferation, migration, and transformation of fibroblasts representing essential mechanisms of the IPF pathology. In addition, nintedanib inhibits the following nRTKs: Lck, Lyn and Src kinases. The contribution of FLT3 and nRTK inhibition to IPF efficacy is unknown. | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nintedanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

656247-17-5, 928326-83-4 | |

| Record name | Nintedanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nintedanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NINTEDANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HRD2P839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nintedanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

305C | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Nintedanib and what are its primary targets?

A1: this compound is a small-molecule tyrosine kinase inhibitor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It primarily targets receptor tyrosine kinases involved in angiogenesis and fibrosis, including:

Q2: How does this compound exert its antifibrotic effects?

A2: this compound inhibits the activity of PDGFR, VEGFR, and FGFR. [, , , , ] These receptors are involved in signaling pathways crucial for fibroblast proliferation, migration, differentiation into myofibroblasts, and extracellular matrix production, all key processes in fibrosis. [, ] By blocking these pathways, this compound effectively reduces fibroblast activation and subsequent collagen deposition. [, ]

Q3: Does this compound impact collagen fibril formation?

A3: Yes, research indicates that this compound directly inhibits collagen I fibril formation, leading to a reduction in the size and number of collagen fibril bundles. []

Q4: How does this compound affect tumor growth and angiogenesis?

A4: this compound's antitumor activity is attributed to its inhibitory effects on angiogenesis, a process essential for tumor growth and spread. [, ] By blocking VEGFR, PDGFR, and FGFR signaling, this compound disrupts the formation of new blood vessels that supply tumors with nutrients and oxygen. [, ] Additionally, this compound can induce vascular normalization in tumor microenvironments, potentially enhancing the delivery and efficacy of chemotherapeutic agents. []

Q5: Does this compound have anti-inflammatory effects?

A5: Research suggests that this compound possesses anti-inflammatory properties. In preclinical models of pulmonary fibrosis, this compound treatment reduced the levels of pro-inflammatory cytokines, such as IL-6 and TNF-α, in bronchoalveolar lavage fluid. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C28H29F2N5O4, and its molecular weight is 537.56 g/mol. []

Q7: What are the challenges associated with this compound's solubility and bioavailability?

A7: this compound exhibits poor solubility in the intestinal tract environment, resulting in low oral bioavailability, approximately 4.7%. [] This presents a challenge for achieving optimal therapeutic concentrations in vivo.

Q8: What strategies have been explored to improve this compound's bioavailability?

A8: Electrospray technology has been investigated to develop a this compound solid dispersion formulation. [] This approach aims to enhance the drug's dissolution rate and consequently improve its bioavailability.

Q9: What is the purpose of developing sustained-release formulations of this compound?

A9: Sustained-release formulations of this compound aim to prolong drug release, which could potentially enhance patient compliance by reducing dosing frequency. [] Additionally, sustained release may help to maintain more consistent drug levels in the body, potentially improving efficacy and reducing side effects.

Q10: What is the effect of this compound on the pharmacokinetics of co-administered drugs?

A10: Studies indicate that this compound does not significantly affect the pharmacokinetics of drugs commonly used in combination regimens for cancer treatment, such as the components of the mFOLFOX6 regimen (oxaliplatin, leucovorin, and 5-fluorouracil). [] Similarly, the pharmacokinetic profile of this compound remains largely unaffected when co-administered with pirfenidone. []

Q11: What cellular models have been used to study this compound's antifibrotic activity?

A11: Researchers have utilized various cellular models to investigate this compound's antifibrotic effects, including primary lung fibroblasts derived from patients with systemic sclerosis-associated interstitial lung disease (SSc-ILD), as well as lung fibroblasts from control subjects. [] These models have been instrumental in elucidating this compound's impact on fibroblast proliferation, migration, differentiation, and extracellular matrix production. []

Q12: Which animal models have been employed to evaluate the efficacy of this compound in pulmonary fibrosis?

A12: Bleomycin-induced lung injury in mice is a widely used preclinical model for assessing potential antifibrotic agents, including this compound. [] Studies utilizing this model have demonstrated this compound's efficacy in reducing collagen deposition and improving lung function. [, ]

Q13: Has the efficacy of this compound been studied in animal models of other fibrotic diseases besides pulmonary fibrosis?

A13: Yes, in addition to pulmonary fibrosis, the therapeutic potential of this compound has been explored in preclinical models of systemic sclerosis. [, ] Research has shown that this compound can ameliorate skin and lung fibrosis in these models, suggesting its potential broader applicability in treating fibrotic conditions. [, ]

Q14: What is the evidence for this compound's clinical efficacy in idiopathic pulmonary fibrosis (IPF)?

A14: Two large-scale, phase III clinical trials, INPULSIS-1 and INPULSIS-2, have established the efficacy of this compound in treating IPF. [] Both trials demonstrated that this compound significantly slowed the rate of decline in forced vital capacity (FVC), a key indicator of disease progression, compared to placebo. []

Q15: Has this compound demonstrated clinical benefit in systemic sclerosis-associated interstitial lung disease (SSc-ILD)?

A15: The SENSCIS trial investigated this compound's efficacy in SSc-ILD. [] While the primary analysis showed a reduction in the rate of FVC decline with this compound compared to placebo, the result was statistically significant only at a less stringent significance level. [] Further research and analyses are ongoing to clarify the clinical benefit of this compound in this specific patient population.

Q16: What are the common adverse events associated with this compound treatment?

A16: The most frequently reported adverse event associated with this compound is diarrhea, which has been observed in clinical trials of both IPF and SSc-ILD. [, ] Other gastrointestinal side effects, including nausea and vomiting, have also been reported. [, , ]

Q17: Are there any serious adverse events of concern with this compound?

A17: While this compound is generally well-tolerated, serious adverse events, though less common, have been reported in clinical trials. [, , ] These include liver enzyme elevations and cardiovascular events, the incidence of which appears to be consistent with that observed in the general IPF population. [] Close monitoring of liver function and cardiovascular health is essential during this compound therapy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.